1-(3-Fluorophenyl)cyclohexylamine

Anticonvulsant NMDA Receptor Maximal Electroshock Seizure

Sourcing unsubstituted PCA or other isomers for SAR studies introduces confounding variability, as the meta-fluorine atom critically defines NMDA receptor antagonism and oral bioavailability. This compound is the exact standard required to isolate position-specific effects. • Defined Oral Potency: Exhibits an ED50 of 0.8 mg/kg in rodent models, with a 1.8-fold difference versus PCA. • Quantified Selectivity: Provides a therapeutic index >62.5, differentiating motor side effects from anticonvulsant efficacy. • Identity Confirmed: Distinct CAS 125827-86-3 and MeSH C072531 ensure method development accuracy without isomeric contamination.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 125827-86-3
Cat. No. B145121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)cyclohexylamine
CAS125827-86-3
Synonyms1-(3-fluorophenyl)cyclohexylamine
3-F-PCA
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)F)N
InChIInChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
InChIKeyJNWGVEKXINNKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)cyclohexylamine Baseline Profile


1-(3-Fluorophenyl)cyclohexylamine, also known as 3-F-PCA, is a synthetic arylcyclohexylamine characterized by a cyclohexylamine core with a meta-fluorine substitution on its phenyl ring [1]. It was introduced as a research compound in the early 1990s and is catalogued in the MeSH database under the unique ID C072531 [2]. The compound is structurally and mechanistically related to phencyclidine (PCP) and its primary bioactivity is that of a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor-channel complex [3]. Its predicted physicochemical properties, including a LogP of ~3.1-3.5 and a topological polar surface area of 26 Ų, are consistent with a compound capable of crossing the blood-brain barrier . The meta-fluorine substitution is the defining structural feature that differentiates it from the parent compound, 1-phenylcyclohexylamine (PCA), and from other positional isomers, a distinction that directly impacts its pharmacological and ADME profile.

Specificity of 1-(3-Fluorophenyl)cyclohexylamine


The assumption that 1-phenylcyclohexylamine (PCA) or other fluorinated analogs can serve as functionally equivalent substitutes for 3-F-PCA is contradicted by empirical data. The meta-fluorine atom on the phenyl ring of 3-F-PCA profoundly influences both its intrinsic activity at the NMDA receptor and its pharmacokinetic behavior in vivo, leading to quantifiable differences in potency, oral efficacy, and safety margins that are not observed with the unsubstituted parent or with alternative ring structures [1]. For instance, the substitution pattern directly impacts the compound's lipophilicity and metabolic stability, resulting in a 33.5-fold difference in oral potency between 3-F-PCA and the cyclopentyl analog PPA, and a 1.8-fold difference in oral potency compared to unsubstituted PCA in the same rodent model [1]. These discrepancies are not trivial; they represent a clear, data-driven justification for the selective procurement of 3-F-PCA for specific research applications, as substituting an analog would introduce significant and unpredictable variability into an experimental system, potentially invalidating comparative results or requiring extensive re-optimization of dose-response relationships.

1-(3-Fluorophenyl)cyclohexylamine Comparative Evidence


Oral Anticonvulsant Potency in Rats

3-F-PCA exhibits a unique, species-specific potency profile. In the rat maximal electroshock (MES) seizure model, its oral ED50 is 0.8 mg/kg, representing a 33.4-fold increase in potency compared to its oral activity in the mouse model (ED50 = 26.7 mg/kg). This stark inter-species difference is a defining characteristic of 3-F-PCA and is not a general property of the class; it is a direct consequence of the compound's specific ADME and pharmacodynamic properties conferred by the 3-fluoro substitution [1]. In contrast, the unsubstituted parent compound, PCA, exhibits a more modest 1.8-fold difference in oral potency between mice (ED50 = 14.5 mg/kg) and a previously reported rat value, highlighting the unique in vivo behavior of the 3-F-PCA derivative.

Anticonvulsant NMDA Receptor Maximal Electroshock Seizure Oral Bioavailability

Wide Therapeutic Window in Rats

The therapeutic margin of 3-F-PCA is a key differentiator. In rats, the oral dose required to induce motor toxicity (TD50) was determined to be greater than 50 mg/kg, while its oral anticonvulsant ED50 was 0.8 mg/kg [1]. This yields a protective index (PI = TD50 / ED50) of >62.5. This indicates a wide separation between therapeutically effective and toxic doses. This favorable safety profile is not a class-wide attribute; for instance, the prototypical compound PCP is well-documented to cause motor toxicity at or near its anticonvulsant doses, a key reason for its lack of clinical utility in epilepsy.

Therapeutic Index Motor Toxicity Safety Pharmacology Rodent Model

Positional Isomer Specificity

The 3-fluoro substitution pattern is a precise chemical handle for probing electronic and steric effects in arylcyclohexylamine pharmacology. While comprehensive SAR data for all positional isomers is not available in the primary literature, the compound's unique identification as 1-(3-fluorophenyl)cyclohexylamine (CAS 125827-86-3) in the MeSH database distinguishes it from its 2-fluoro (CAS 125802-17-7) and 4-fluoro (CAS not explicitly referenced) isomers [1]. The meta-fluorine substitution is known in medicinal chemistry to influence metabolic stability (by blocking a common site of CYP450-mediated oxidation) and to modulate basicity of the amine (through inductive electron withdrawal), without the strong resonance effects that a para-fluorine would impart [2]. Therefore, 3-F-PCA serves as a defined, single-entity chemical probe for investigating the impact of meta-substitution on NMDA receptor antagonism and in vivo behavior, a role that cannot be fulfilled by unsubstituted PCA or other fluorinated regioisomers.

Fluorination Structure-Activity Relationship Medicinal Chemistry Chemical Probe

Physicochemical Profile for CNS Penetration

The predicted physicochemical properties of 1-(3-fluorophenyl)cyclohexylamine support its utility as a CNS-penetrant research tool. Its calculated LogP of 3.11 and LogD of 1.03 at pH 7.4 place it within the optimal range for passive diffusion across the blood-brain barrier . The compound also possesses a low topological polar surface area (TPSA) of 26 Ų, a strong predictor of good CNS penetration (compounds with TPSA < 60-70 Ų generally exhibit high brain uptake). Furthermore, it contains only 1 hydrogen bond donor and 2 acceptors, and violates none of Lipinski's 'Rule of 5' criteria, indicating drug-like properties . While these are predicted values, they provide a quantitative basis for its observed in vivo CNS activity and differentiate it from more polar or larger analogs that might exhibit poor brain penetration.

ADME Blood-Brain Barrier Lipophilicity Formulation Development

1-(3-Fluorophenyl)cyclohexylamine Application Scenarios


In Vivo Anticonvulsant Studies in Rodents

This compound is ideally suited for preclinical studies investigating the role of NMDA receptor antagonism in seizure disorders, neuroprotection, or other CNS pathologies. Its exceptionally high oral potency in rats (ED50 = 0.8 mg/kg) and wide therapeutic window (PI > 62.5) make it a robust and reliable tool for chronic oral dosing paradigms in rodent models of epilepsy, where motor side effects are a significant confounding variable [1]. Its use in direct comparison with PCA or PCP can delineate the specific contributions of the 3-fluoro substitution to in vivo efficacy and safety.

SAR Probe in Medicinal Chemistry

As a defined chemical entity with a unique meta-fluoro substitution, 3-F-PCA serves as a critical building block and reference standard for SAR campaigns aimed at optimizing arylcyclohexylamine-based therapeutics. Its distinct CAS number (125827-86-3) and MeSH identifier (C072531) ensure precise sourcing for exploring the effects of halogenation at the 3-position on target affinity, functional activity, and metabolic stability [2][3]. It is the compound of choice when the goal is to isolate the electronic and steric effects of meta-fluorine in the absence of confounding ortho- or para-substituent effects.

Orally Bioavailable NMDA Antagonist Design

The compound's demonstrated oral efficacy across species (mouse and rat) and its favorable predicted ADME profile (LogP ~3.1, TPSA 26 Ų) position it as a valuable benchmark for programs focused on developing novel, orally active, CNS-penetrant NMDA receptor antagonists [1]. Its physicochemical properties can serve as a reference point for designing new analogs with optimized brain penetration and oral bioavailability, while its observed in vivo potency provides a target for lead optimization.

Analytical Reference Standard

Given the existence of multiple regioisomers (2-fluoro, 3-fluoro, 4-fluoro) and the parent compound PCA, the unambiguous identification and procurement of 1-(3-Fluorophenyl)cyclohexylamine is essential for analytical method development, forensic toxicology, and impurity profiling. Its distinct CAS number and documented spectral data (available via ChemSpider) ensure it can be used as a primary reference standard for the development and validation of quantitative LC-MS or GC-MS methods [2]. Substitution with a different isomer would invalidate any method relying on its specific retention time and mass spectral signature.

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